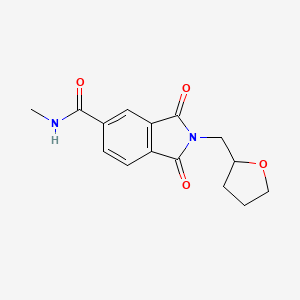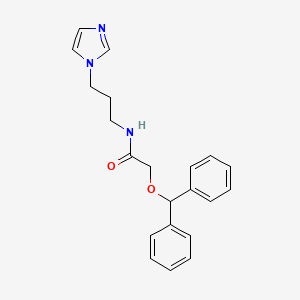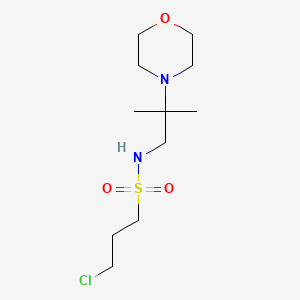
1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as PHA-848125 and belongs to the class of pyridazine derivatives. The aim of
Wirkmechanismus
The mechanism of action of 1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide involves the inhibition of CDKs, which are enzymes that play a crucial role in cell cycle regulation. CDKs are overexpressed in many types of cancer, and their inhibition leads to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory and analgesic properties. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide in lab experiments is its relatively simple synthesis method. It has also been extensively studied for its potential therapeutic applications, which makes it a promising compound for further research. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide. One potential direction is to investigate its potential in treating other types of cancer. Another direction is to study its effects on other neurological disorders such as Huntington's disease. In addition, further research is needed to determine the optimal dosage and administration methods for this compound. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
In conclusion, 1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide is a promising compound that has potential therapeutic applications in cancer and neurodegenerative disorders. Its mechanism of action involves the inhibition of CDKs and GSK-3β, and it exhibits several biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new therapies.
Synthesemethoden
The synthesis of 1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with methyl isocyanate and 3-phenoxyaniline in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of this compound has been reported in several research articles, and it is considered to be a relatively simple and efficient method.
Wissenschaftliche Forschungsanwendungen
1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the activity of cyclin-dependent kinases (CDKs), which are enzymes involved in cell cycle regulation. This compound has also been investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-21-17(22)11-10-16(20-21)18(23)19-13-6-5-9-15(12-13)24-14-7-3-2-4-8-14/h2-12H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIANAHJEZVSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-oxo-N-(3-phenoxyphenyl)pyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)


![N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7545295.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)

![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)
![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)

![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)

![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)